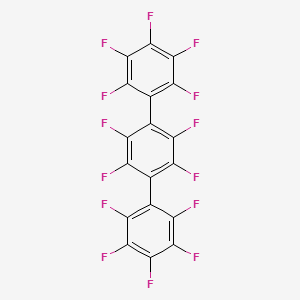

Perfluoro-p-terphenyl

CAS No.: 3008-31-9

Cat. No.: VC2402032

Molecular Formula: C18F14

Molecular Weight: 482.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3008-31-9 |

|---|---|

| Molecular Formula | C18F14 |

| Molecular Weight | 482.2 g/mol |

| IUPAC Name | 1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene |

| Standard InChI | InChI=1S/C18F14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26 |

| Standard InChI Key | OZQSEPKJIUMPRU-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Introduction

Synthesis Methods

Nucleophilic Aromatic Substitution Strategies

Perfluoro-p-terphenyl and its derivatives can be synthesized through chemical routes that account for the distinctive reactivity of perfluoroaryl systems. One notable characteristic of pentafluoroaryl compounds is their susceptibility to para-specific nucleophilic aromatic substitution (SNAr) . This reactivity pattern enables selective functionalization at the para positions, allowing for precision in molecular design.

Research indicates that when synthesizing derivatives of perfluoro-p-terphenyl, particular care must be taken due to the vulnerability of perfluoroaryl rings to nucleophilic attack . This characteristic necessitates the development of synthetic strategies that avoid the use of strong nucleophiles during certain stages of synthesis. Scientists have overcome this challenge by developing multi-step approaches that protect sensitive positions during reaction sequences.

Copper-Catalyzed Synthetic Approaches

Recent advances in synthesis methodology include copper(I)-catalyzed approaches that have significantly improved access to perfluorinated terphenyl compounds. According to current research, copper(I)-catalyzed decarboxylative cross-coupling reactions have been successfully applied for the synthesis of perfluorinated symmetrical terphenyls with impressively high yields . These methods typically utilize aryl iodide derivatives and potassium salts of fluorobenzoate as primary starting materials.

This synthetic approach has enabled the preparation of diverse series of perfluorinated symmetrical terphenyls with different para alkoxy chains, substantially expanding the range of available derivatives for various applications . The high yields and versatility of this methodology represent a significant advancement in the field of perfluorinated aromatic synthesis.

Physical and Chemical Properties

Electronic Characteristics

Perfluoro-p-terphenyl functions as an organic n-type semiconductor, a property that distinguishes it from many conventional organic electronic materials . This electronic characteristic makes it particularly valuable for applications in organic electronics, especially in contexts requiring electron-transporting materials. The fluorination of the aromatic rings significantly alters the electronic structure compared to non-fluorinated terphenyls, resulting in profoundly different electron distribution and transport properties.

The presence of electronegative fluorine atoms creates a strong electron-withdrawing effect on the aromatic rings, depleting electron density within the π-system. This electronic depletion results in a molecular structure that readily accepts and transports electrons, in contrast to the hole-transporting behavior typical of non-fluorinated aromatics. This property makes perfluoro-p-terphenyl complementary to many existing organic electronic materials.

Reactivity Patterns

The reactivity of perfluoro-p-terphenyl differs substantially from that of non-fluorinated terphenyls. The most distinctive feature of its reactivity profile is its susceptibility to nucleophilic attack, particularly at the para positions . This reactivity pattern is essentially reversed from that of conventional aromatics, which typically undergo electrophilic aromatic substitution.

This distinctive reactivity arises from the strong electron-withdrawing effect of the fluorine atoms, which creates electron-deficient centers within the aromatic rings. These electron-deficient sites become natural targets for nucleophilic reagents, enabling selective functionalization through nucleophilic aromatic substitution reactions. Researchers have leveraged this property to create various functionalized derivatives with specific properties for targeted applications.

Optical Properties

Derivatives of perfluoro-p-terphenyl exhibit remarkable optical properties, including pronounced solvatochromic behavior . This phenomenon is characterized by changes in absorption and emission spectra depending on the solvent environment, making these compounds potentially valuable as optical sensors or in specialized photonic applications.

These optical characteristics arise from interactions between the fluorinated aromatic system and different solvent environments, which can significantly affect the energy levels involved in electronic transitions. The solvatochromic properties offer opportunities for developing responsive optical materials that change their behavior based on their chemical environment.

Research Findings and Applications

Self-Assembled Monolayers

One significant application area for perfluoro-p-terphenyl derivatives is in the formation of self-assembled monolayers (SAMs) on various substrates. Research demonstrates that perfluoroterphenyl can be successfully derivatized with short ω-mercaptoalkyl chains to facilitate the formation of SAMs on semiconductor and coinage metal substrates . This capability opens numerous possibilities for surface modification and functionalization.

Testing with Au(111) substrates has shown that thiols derived from perfluoro-p-terphenyl form dense, well-ordered monolayers with a pronounced odd–even effect governed by the parity of the number of methylene groups in the alkyl chain . This property allows for precise control of surface characteristics through thoughtful molecular design, making these compounds valuable in nanoscale surface engineering.

Antioxidant Activities

Recent investigations have revealed unexpected antioxidant properties in certain perfluorinated terphenyl derivatives. Screening against the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has demonstrated that specific fluoroterphenyl hybrids, particularly those containing decyl hydrocarbons, exhibit significant antioxidant activity with IC50 values as low as 21.74 μg/ml .

Complementary molecular docking studies using protein structures from the protein data bank (PDB ID: 5IKQ) have corroborated these experimental findings, providing valuable insight into the potential mechanisms underlying the observed antioxidant activity . These findings suggest potential applications in fields where controlled antioxidant activity is desirable.

Materials Science Applications

The unique structural and electronic properties of perfluoro-p-terphenyl make it valuable in various materials science applications. The compound and its derivatives can be incorporated into specialized polymers and composite materials, where they impart specific properties including enhanced thermal stability, modified electronic characteristics, and altered mechanical properties.

Recent research has explored the incorporation of fluorinated terphenyl structures into mixed matrix membranes (MMMs) based on fluoropolymers . These materials show potential for applications in separation technologies, particularly for gas separation processes where the rigid, fluorinated structures can enhance selectivity and performance.

Comparative Analysis with Related Compounds

Comparison with Non-fluorinated Terphenyls

The properties of perfluoro-p-terphenyl differ markedly from those of its non-fluorinated analog, p-terphenyl, as illustrated in Table 1. These differences extend across structural, electronic, and chemical domains, highlighting the profound impact of complete fluorination on the properties of aromatic systems.

Table 1: Comparative Properties of Perfluoro-p-terphenyl and Non-fluorinated p-terphenyl

| Property | Perfluoro-p-terphenyl | Non-fluorinated p-terphenyl |

|---|---|---|

| Molecular Structure | Helical conformation | More planar configuration |

| Crystal Packing | Parallel molecular arrangement | Typically non-parallel arrangements |

| Electronic Character | n-type semiconductor | p-type semiconductor |

| Dominant Reactivity | Nucleophilic aromatic substitution | Electrophilic aromatic substitution |

| Electron Distribution | Electron-deficient aromatic rings | Electron-rich aromatic rings |

| Applications | Self-assembled monolayers, organic electronics | Liquid crystals, optical materials |

The structural differences between these compounds significantly affect how they pack in crystalline form and interact with other molecules. The parallel arrangement observed in perfluoro-p-terphenyl derivatives contrasts with typical packing modes of non-fluorinated terphenyls, influencing their behavior in various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume